

The Versatile Intermediate: A Technical Guide to 2-Bromomethyl-1,4-benzodioxane

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Compound of Interest

Compound Name: 2-Bromomethyl-1,4-benzodioxane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structure, combining a benzene ring fused to a dioxane ring with a reactive bromomethyl group, makes it an important precursor for a variety of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications as a synthetic intermediate, with a focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of **2-Bromomethyl-1,4-benzodioxane** is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Reference
CAS Number	2164-34-3	[1] [2] [3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2] [3] [4]
Molecular Weight	229.07 g/mol	[1] [3] [4]
Appearance	Colorless to light yellow or light orange clear liquid	[4]
Boiling Point	250-251 °C (lit.)	[3]
Density	1.533 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ₂₀ /D)	1.5720 (lit.)	[3]
Solubility	Soluble in common organic solvents	
SMILES	BrCC1COc2ccccc2O1	
InChI	1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2	

Spectroscopic Data

The structural elucidation of **2-Bromomethyl-1,4-benzodioxane** and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Technique	Data	Reference
¹ H NMR	Spectral data available on NMRShiftDB.	[5]
¹³ C NMR	Spectral data for related benzodioxane structures are available, which can be used for comparative analysis.	[6][7][8]
FTIR	FTIR and ATR-IR spectra are available on PubChem, recorded on a Bruker Tensor 27 FT-IR.	[5]
Mass Spectrometry	Predicted collision cross section data for various adducts are available on PubChemLite.	[9]

Synthesis of 2-Bromomethyl-1,4-benzodioxane

The most common laboratory-scale synthesis of **2-Bromomethyl-1,4-benzodioxane** involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is adapted from established synthetic methods.

Materials:

- 2-Hydroxymethyl-1,4-benzodioxane
- Dibromotriphenylphosphorane
- Acetonitrile
- Diethyl ether

- Hexane

Procedure:

- In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in acetonitrile.
- To this solution, add dibromotriphenylphosphorane (1.1 eq).
- Stir the reaction mixture at room temperature for 30 minutes.
- Remove the solvent by rotary evaporation.
- To the residue, add a 1:1 mixture of diethyl ether and hexane.
- The precipitated triphenylphosphine oxide is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield **2-Bromomethyl-1,4-benzodioxane** as a brownish solid. This crude product is often used in subsequent steps without further purification.



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Synthesis of **2-Bromomethyl-1,4-benzodioxane**.

Application as a Synthetic Intermediate: Synthesis of α 1-Adrenergic Receptor Antagonists

2-Bromomethyl-1,4-benzodioxane is a crucial intermediate in the synthesis of a class of pharmaceuticals known as α 1-adrenergic receptor antagonists. These drugs are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). A prominent example is Doxazosin.

Synthetic Workflow: Doxazosin Synthesis

The synthesis of Doxazosin involves the reaction of a 1,4-benzodioxane moiety with a piperazine derivative, followed by coupling with a quinazoline core. While various synthetic routes exist, the following workflow illustrates the key transformations where a 1,4-benzodioxane intermediate is essential. The initial step often involves the formation of a more stable benzodioxane derivative like the carboxylic acid or an ester before coupling with piperazine.

Step 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine This key intermediate is typically synthesized by reacting 1,4-benzodioxane-2-carbonyl chloride with piperazine. The carbonyl chloride itself is prepared from 1,4-benzodioxane-2-carboxylic acid.

Experimental Protocol (Illustrative):

- A solution of 1,4-benzodioxane-2-carbonyl chloride in a suitable solvent (e.g., N,N-dimethylformamide) is prepared.
- Piperazine is added to the solution, often in the presence of a base like potassium carbonate to neutralize the HCl generated.
- The reaction mixture is stirred, typically at an elevated temperature (e.g., 80 °C), for several hours.
- After completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Condensation with 2-chloro-4-amino-6,7-dimethoxyquinazoline The final step involves the nucleophilic substitution reaction between the secondary amine of the piperazine ring and the chloro-quinazoline derivative.

Experimental Protocol (Illustrative):

- 1-(1,4-Benzodioxane-2-carbonyl)piperazine and 2-chloro-4-amino-6,7-dimethoxyquinazoline are refluxed in a high-boiling solvent such as n-butanol.
- The reaction proceeds for several hours.

- Upon cooling, the product, Doxazosin hydrochloride, precipitates and can be collected by filtration.
- The free base, Doxazosin, can be obtained by treating the hydrochloride salt with a base like aqueous ammonia.



Synthetic workflow for Doxazosin.

Biological Activity and Signaling Pathway

The pharmacological effect of drugs derived from **2-Bromomethyl-1,4-benzodioxane**, such as Doxazosin, stems from their ability to antagonize α 1-adrenergic receptors.^{[1][10]} These receptors are integral to the sympathetic nervous system and play a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.

α 1-Adrenergic Receptor Signaling Pathway

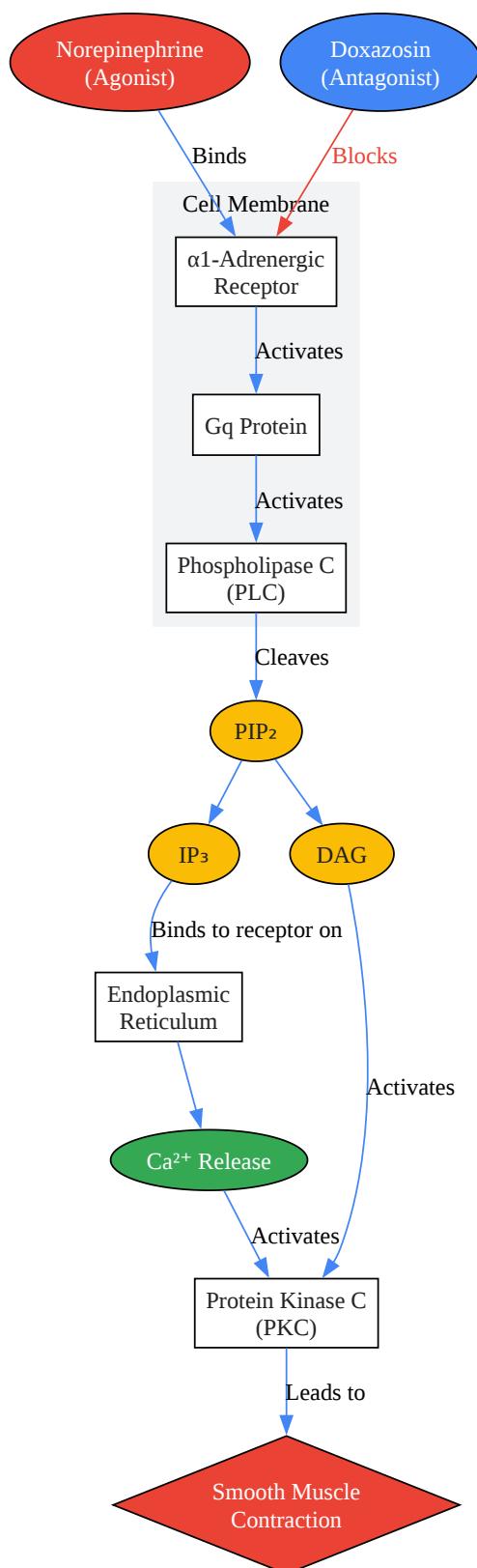
Norepinephrine, released from sympathetic nerves, normally binds to α 1-adrenergic receptors, which are Gq protein-coupled receptors.^[11] This binding initiates a signaling cascade that leads to smooth muscle contraction. Doxazosin competitively blocks this binding, leading to smooth muscle relaxation.^{[1][2]}

The key steps in the α 1-adrenergic receptor signaling pathway are as follows:

- Agonist Binding: Norepinephrine binds to the α 1-adrenergic receptor.
- Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

- Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein activates phospholipase C.
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.
- Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG together activate Protein Kinase C.
- Smooth Muscle Contraction: PKC and Ca²⁺-calmodulin-dependent kinases phosphorylate downstream targets, ultimately leading to the contraction of smooth muscle cells.

Doxazosin, by blocking the initial agonist binding step, prevents this entire cascade, resulting in vasodilation and relaxation of the smooth muscle in the prostate and bladder neck.[\[2\]](#)[\[10\]](#)

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Conclusion

2-Bromomethyl-1,4-benzodioxane stands out as a valuable and versatile synthetic intermediate. Its utility in the construction of complex, biologically active molecules, particularly α 1-adrenergic receptor antagonists, underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this scaffold for the design of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers in this dynamic field.

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